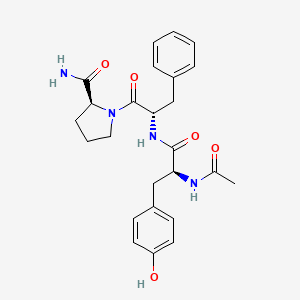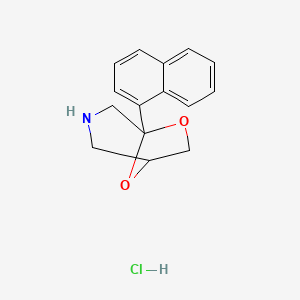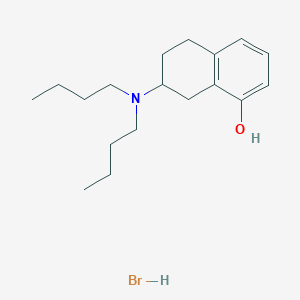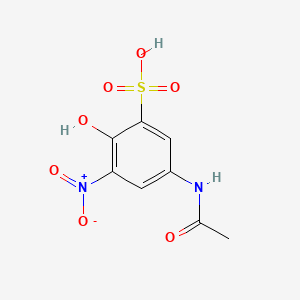
5-Acetamido-2-hydroxy-3-nitrobenzenesulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetamido-2-hydroxy-3-nitrobenzenesulphonic acid: is an organic compound with the molecular formula C₈H₈N₂O₇S. It is a derivative of benzenesulphonic acid, featuring functional groups such as acetamido, hydroxy, and nitro groups. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetamido-2-hydroxy-3-nitrobenzenesulphonic acid typically involves the nitration of 5-acetamido-2-hydroxybenzenesulphonic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: 5-Acetamido-2-hydroxy-3-aminobenzenesulphonic acid.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Acetamido-2-hydroxy-3-nitrobenzenesulphonic acid is used as an intermediate in the synthesis of various organic compounds. Its functional groups make it a versatile building block for creating more complex molecules.
Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It is also used in the development of diagnostic reagents and pharmaceuticals.
Industry: The compound finds applications in the dye and pigment industry due to its ability to form stable, colored complexes. It is also used in the production of specialty chemicals and as a reagent in analytical chemistry.
Wirkmechanismus
The mechanism of action of 5-Acetamido-2-hydroxy-3-nitrobenzenesulphonic acid involves its interaction with specific molecular targets, depending on its application. For instance, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with their metabolic pathways. The presence of the nitro group can lead to the generation of reactive oxygen species, which can damage cellular components of the target organisms.
Vergleich Mit ähnlichen Verbindungen
5-Acetamido-2-hydroxybenzenesulphonic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Acetamido-2-hydroxy-3-aminobenzenesulphonic acid: The reduced form of the nitro compound, with different chemical and biological properties.
Uniqueness: 5-Acetamido-2-hydroxy-3-nitrobenzenesulphonic acid is unique due to the presence of both nitro and acetamido groups, which confer distinct reactivity and functionality. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
85237-60-1 |
|---|---|
Molekularformel |
C8H8N2O7S |
Molekulargewicht |
276.23 g/mol |
IUPAC-Name |
5-acetamido-2-hydroxy-3-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C8H8N2O7S/c1-4(11)9-5-2-6(10(13)14)8(12)7(3-5)18(15,16)17/h2-3,12H,1H3,(H,9,11)(H,15,16,17) |
InChI-Schlüssel |
GLJSOFXMPBZIEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C(=C1)S(=O)(=O)O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


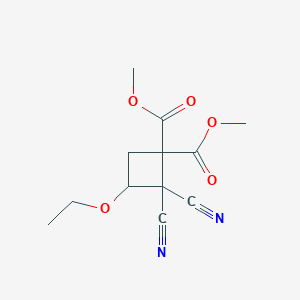


![Methyl 5-[methyl(phenyl)amino]penta-2,4-diynoate](/img/structure/B14412140.png)

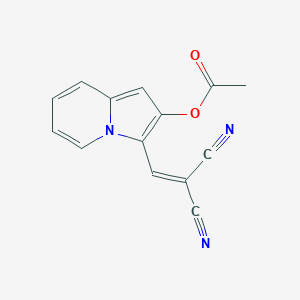
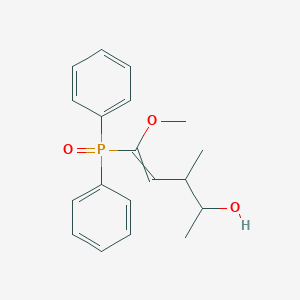
![1-[3-Chloro-4-(morpholin-4-yl)phenyl]-4-(morpholin-4-yl)butane-1,4-dione](/img/structure/B14412157.png)
![4-chloro-6-[(E)-C-ethyl-N-hydroxycarbonimidoyl]benzene-1,3-diol](/img/structure/B14412164.png)
